N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
N-(2-Methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidin-4-one scaffold: Provides a planar heterocyclic system conducive to intermolecular interactions, such as hydrogen bonding and π-π stacking .
- 3-Phenyl group: Enhances aromatic stacking and modulates steric bulk, influencing receptor binding .
- 2-(2-Methoxyphenyl)sulfanylacetamide side chain: The methoxy group improves solubility, while the acetamide linker facilitates hydrogen bonding with biological targets .
This compound is hypothesized to exhibit antimicrobial or anticancer activity based on structural analogs in the literature .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S2/c1-16-12-13-20(33-16)18-14-34-24-23(18)25(31)29(17-8-4-3-5-9-17)26(28-24)35-15-22(30)27-19-10-6-7-11-21(19)32-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYANJHVQWJFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O4S2
- Molar Mass : 467.56 g/mol
- CAS Number : 379236-30-3
- Density : 1.36 ± 0.1 g/cm³ (predicted)
- pKa : 12.51 ± 0.70 (predicted)
The compound's mechanism of action involves multiple pathways that contribute to its antiproliferative effects:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial dysfunction and the activation of caspases. Studies have shown that treatment leads to increased levels of reactive oxygen species (ROS), which are critical in triggering apoptotic pathways .
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1/S phase, as evidenced by flow cytometry analysis .
- Modulation of Protein Expression : The compound affects the expression of key regulatory proteins involved in cell cycle progression, such as cyclin B1 and Cdc25c, leading to altered phosphorylation states that promote cell death .
Anticancer Activity
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.02 ± 0.002 | Induction of apoptosis via ROS |
| HCT116 (Colon) | 0.05 | Cell cycle arrest and apoptosis |
| MCF7 (Breast) | 0.15 | Modulation of protein expression |
The compound showed significant cytotoxicity across these cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies
- HeLa Cell Study : In a controlled experiment, HeLa cells treated with this compound exhibited increased annexin V positivity, indicating early apoptotic changes after 24 hours of treatment. The study also noted a marked increase in ROS production and loss of mitochondrial membrane potential .
- HCT116 Cell Line Evaluation : Another study demonstrated that this compound effectively inhibited the growth of HCT116 colon cancer cells with an IC50 value significantly lower than traditional chemotherapeutics. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G1 phase, confirming its role as a potent anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The naphthalen-1-yl analog exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- The 3-methoxyphenyl variant demonstrates how positional isomerism (2- vs. 3-methoxy) affects electronic properties and steric interactions.
- Prop-2-enyl substitution at R2 introduces conformational flexibility but may destabilize the planar thienopyrimidine core .
Functional Analogs in Other Heterocyclic Classes
Table 2: Comparison with Dihydropyridine and Pyrimidoindole Derivatives
Key Observations :
- Dihydropyridines prioritize ion channel interactions due to their conformational flexibility, whereas the rigid thienopyrimidine core of the target compound favors kinase or enzyme inhibition.
- Pyrimidoindoles exhibit enhanced DNA-binding capacity due to their extended aromatic systems, a feature absent in the target compound.
Substituent-Driven Activity Trends
- Methoxy Position : 2-Methoxyphenyl (target) vs. 3-methoxyphenyl : The ortho-methoxy group in the target compound may improve hydrogen bonding with polar residues in target proteins.
- Furan vs. Thiophene : Methylfuran in the target compound offers better metabolic stability compared to thiophene-containing analogs, which are prone to oxidative degradation .
- Sulfanylacetamide Linker : Critical for forming disulfide bonds or coordinating metal ions in enzymatic active sites, as seen in related sulfonamide derivatives .
Research Implications
The target compound’s unique combination of a thienopyrimidine core, methylfuran substituent, and optimized methoxyphenyl group positions it as a promising candidate for antimicrobial or kinase-inhibitory applications. Further studies should focus on:
In vitro screening against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines.
Crystallographic analysis to elucidate binding modes using tools like the CCP4 suite .
SAR optimization by modifying the furan or phenyl substituents to enhance potency and selectivity.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with formamide or its analogs. For example:
Bromination and Lithiation Strategies
Alternative routes employ brominated thiophene precursors subjected to lithium-halogen exchange for regioselective functionalization:
-
Starting Material : 3-Bromo-5-(5-methylfuran-2-yl)thiophene-2-carbaldehyde.
-
Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with electrophiles (e.g., DMF for aldehyde introduction).
-
Cyclization : Reaction with ethyl 2-sulfanylacetate under basic conditions (KOH/DMF) to form the pyrimidinone ring.
Functionalization of the Thienopyrimidine Core
Introduction of the 5-Methylfuran-2-yl Group
The 5-methylfuran-2-yl substituent is incorporated via Suzuki–Miyaura cross-coupling:
Phenyl Group Installation
The 3-phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution:
-
Method A (Ullmann) :
-
Method B (SNAr) :
Final Coupling and Purification
Amide Bond Formation (Alternative Route)
For substrates lacking pre-installed acetamide groups, a two-step sequence is employed:
Purification Techniques
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Core Cyclization | Formamide reflux | 72 | 90 | 8 |
| S-Alkylation (NaH) | DMF, 100°C | 78 | 95 | 12 |
| Suzuki Coupling | Pd(PPh₃)₄ | 62 | 88 | 12 |
| Ullmann Coupling | CuI, phenanthroline | 58 | 85 | 24 |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Steric Hindrance in S-Alkylation
Functional Group Tolerance
-
Limitation : Pd-catalyzed couplings are incompatible with free thiols.
-
Workaround : Protect sulfanyl groups as disulfides prior to cross-coupling.
Recent Advancements (Post-2020)
Microwave-Assisted Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
